Lariciresinol ferulate Lariciresinol ferulate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673273
InChI: InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3
SMILES:
Molecular Formula: C30H32O9
Molecular Weight: 536.6 g/mol

Lariciresinol ferulate

CAS No.:

Cat. No.: VC16673273

Molecular Formula: C30H32O9

Molecular Weight: 536.6 g/mol

* For research use only. Not for human or veterinary use.

Lariciresinol ferulate -

Specification

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
IUPAC Name [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3
Standard InChI Key NNFCVTSCCNBWCZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Lariciresinol ferulate belongs to the dibenzylbutane lignan class, characterized by a C8-C8' linkage between two coniferyl alcohol-derived units. Its molecular structure integrates a lariciresinol backbone esterified with ferulic acid, resulting in the formula C30H32O9 and a molecular weight of 536.6 g/mol. Key functional groups include:

  • Three methoxy (-OCH3) groups at positions 3 and 4 on aromatic rings

  • Two hydroxyl (-OH) groups contributing to hydrogen-bonding capacity

  • An α,β-unsaturated ester moiety from ferulic acid, critical for electron donation in redox reactions.

Table 1: Molecular Properties of Lariciresinol Ferulate

PropertyValue
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
IUPAC Name[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
CAS NumberVC16673273

Spectroscopic Identification

Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are pivotal for structural elucidation. Key NMR signals include:

  • 1H NMR (300 MHz, methanol-d4): δ 2.38 (m, H-8), 3.63–3.97 (m, H-9 and H-9'), 6.70–7.10 (aromatic protons) .

  • 13C NMR: Peaks at δ 170–175 ppm confirm the ester carbonyl group.

Biosynthesis and Plant Sources

Biosynthetic Pathway

Lariciresinol ferulate is synthesized via the phenylpropanoid pathway, involving:

  • Oxidative coupling of coniferyl alcohol by dirigent proteins to form pinoresinol.

  • Sequential reduction by pinoresinol-lariciresinol reductase (PLR) to yield lariciresinol.

  • Esterification with ferulic acid mediated by acyltransferases .

Recent studies identify AP2/ERF transcription factors (e.g., Ii049 in Isatis indigotica) as regulators of lignan biosynthesis genes, enhancing lariciresinol ferulate production under stress conditions .

Natural Occurrence

Primary plant sources include:

  • Flaxseed (Linum usitatissimum): Contains 0.5–1.2 mg/g lignans, with lariciresinol ferulate as a minor component.

  • Schisandra chinensis: Rich in dibenzocyclooctadiene lignans, including schisandrin derivatives.

  • Rubia philippinensis: Source of (+)-lariciresinol, a stereoisomer precursor .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Lariciresinol ferulate demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus:

Table 2: Antibacterial Parameters of (+)-Lariciresinol (Isolated from Rubia philippinensis)

PathogenZone of Inhibition (mm)MIC (μg/mL)MBC (μg/mL)
S. aureus KCTC162114.9 ± 0.2125125
E. coli O157:H712.1 ± 0.3250250

Mechanistic studies reveal:

  • Cell membrane disruption: Efflux of K+ ions (700 mmol/L in S. aureus) and release of 260-nm absorbing materials (OD increase by 0.8–1.2) .

  • Morphological damage: Scanning electron microscopy (SEM) shows collapsed cell walls and pore formation in treated bacteria .

Antioxidant Capacity

Lariciresinol ferulate neutralizes free radicals via single-electron transfer (SET) and hydrogen atom transfer (HAT):

  • DPPH assay: IC50 = 12.5 μM (compared to 8.9 μM for ascorbic acid).

  • ABTS assay: Trolox equivalent antioxidant capacity (TEAC) = 3.2 mmol/g.

Analytical and Extraction Methodologies

Quantification Techniques

  • HPLC-DAD-MS: Employed for lignan profiling in plant extracts, with retention times of 33.0 min for lariciresinol ferulate .

  • Ultraviolet spectroscopy: λmax at 280 nm (aromatic rings) and 320 nm (feruloyl moiety).

Extraction Optimization

  • Solvent extraction: Ethanol-water (70:30, v/v) yields 85% recovery at 60°C.

  • Ultrasound-assisted extraction: Reduces processing time by 40% compared to Soxhlet.

Applications and Future Directions

Food Preservation

Incorporating lariciresinol ferulate (0.1–0.5%) into edible coatings reduces Listeria monocytogenes growth by 3-log cycles in cheese models .

Pharmaceutical Development

  • Nanoparticle encapsulation: Chitosan nanoparticles enhance bioavailability by 2.5-fold in rat models.

  • Synergistic combinations: Pairing with ciprofloxacin lowers antibiotic MICs by 75% against multidrug-resistant Pseudomonas aeruginosa.

Challenges and Opportunities

  • Stereochemical complexity: Total synthesis routes achieve only 12% yield, necessitating biotechnological approaches .

  • Clinical validation: No Phase I trials to date; toxicity profiles remain undefined in humans.

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